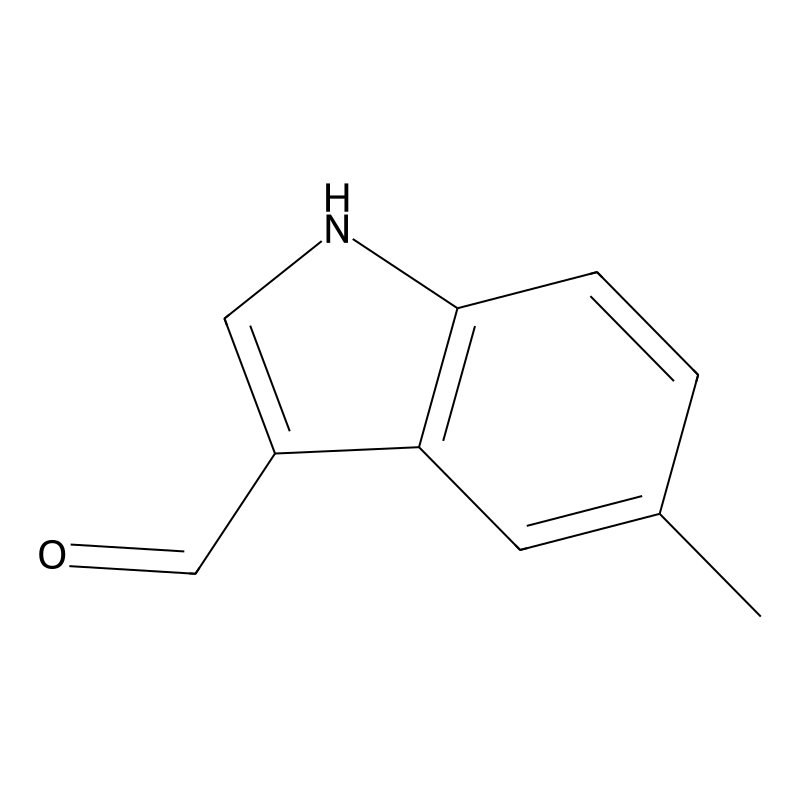

5-methyl-1H-indole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block for Drug Discovery

- Synthesis of Tryptophan Dioxygenase Inhibitors: 5-Methyl-1H-indole-3-carbaldehyde has been used as a starting material for the synthesis of pyridyl-ethenyl-indoles, which act as inhibitors of tryptophan dioxygenase, an enzyme involved in the breakdown of the amino acid tryptophan. These inhibitors have potential applications in developing anticancer and immunomodulatory drugs [].

Potential for Antimicrobial and Antiproliferative Activities

- Antimicrobial activity: Studies suggest that 5-Methyl-1H-indole-3-carbaldehyde may possess antimicrobial properties. Research has explored its effectiveness against various bacterial and fungal strains []. However, further investigation is needed to determine its potential as a therapeutic agent.

- Antiproliferative activity: Some studies have indicated that 5-Methyl-1H-indole-3-carbaldehyde might exhibit antiproliferative activity, meaning it could potentially slow down or inhibit cell growth. This property has been investigated in the context of developing cancer therapies, but more research is required to confirm its efficacy and safety [].

Potential Applications in Hormone Modulation and Cancer Treatment

- Antiandrogens: 5-Methyl-1H-indole-3-carbaldehyde has been explored for its potential as an antiandrogen, a type of drug that can block the action of the male hormone androgen. This research focused on developing effective treatments against various androgen receptor-positive cancers [].

- Inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B: Research suggests that 5-Methyl-1H-indole-3-carbaldehyde might serve as a lead compound for developing inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (Mtb-PTPase B). This enzyme plays a crucial role in the survival of the bacteria that causes tuberculosis, making it a potential target for antibiotic development [].

Other Potential Applications

- Bovine viral diarrhea virus (BVDV) inhibitors: Studies have explored the potential of 5-Methyl-1H-indole-3-carbaldehyde as a lead compound for developing inhibitors against BVDV, a virus that infects cattle [].

- Thermal sensitizing agents: Research suggests that 5-Methyl-1H-indole-3-carbaldehyde might act as a thermal sensitizing agent, making cancer cells more susceptible to heat-based therapies like hyperthermia.

5-Methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family, characterized by a methyl group at the fifth position and an aldehyde functional group at the third position. Its molecular formula is C₁₀H₉NO, and it has a molecular weight of approximately 175.19 g/mol. The compound is recognized for its role as a precursor in various synthetic pathways and its potential biological activities.

- Formylation Reactions: It can be synthesized through formylation of 5-methylindole using reagents such as phosphorus oxychloride and dimethylformamide, following the Vilsmeier-Haack reaction protocol .

- N-Alkylation and N-Acylation: The compound can undergo N-alkylation reactions, which modify the nitrogen atom in the indole structure, leading to derivatives with varied biological activities .

- Multicomponent Reactions: It serves as a building block in multicomponent reactions that produce complex molecules, enhancing its utility in synthetic organic chemistry .

Research has indicated that 5-methyl-1H-indole-3-carbaldehyde exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines. Additionally, it may possess antimicrobial properties, making it a candidate for further pharmacological exploration .

The synthesis of 5-methyl-1H-indole-3-carbaldehyde can be accomplished through several methods:

- Vilsmeier-Haack Reaction: This method involves treating 5-methylindole with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group.

- Grignard Reaction: Another approach includes using Grignard reagents to form the aldehyde from appropriate indole derivatives.

- Direct Formylation: Direct formylation techniques can also yield this compound with high efficiency, often achieving good yields .

5-Methyl-1H-indole-3-carbaldehyde finds applications in various fields:

- Pharmaceutical Industry: It is utilized as a precursor for synthesizing biologically active compounds, including potential drug candidates.

- Material Science: The compound can be used in developing new materials with specific electronic or photonic properties due to its unique molecular structure.

- Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules through various chemical transformations .

Studies on the interactions of 5-methyl-1H-indole-3-carbaldehyde with biological targets have revealed its potential effects on enzyme activity and cellular pathways. For instance, it may interact with certain receptors involved in cancer cell proliferation, indicating its possible role in therapeutic applications. Further investigation into its binding affinities and mechanisms of action is warranted to fully understand its biological implications .

Several compounds share structural similarities with 5-methyl-1H-indole-3-carbaldehyde. Here are some notable examples:

The uniqueness of 5-methyl-1H-indole-3-carbaldehyde lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds. Its distinct methyl group placement contributes to its unique properties and potential applications in medicinal chemistry.

5-methyl-1H-indole-3-carbaldehyde exhibits distinctive reactivity patterns that are characteristic of indole derivatives bearing electron-withdrawing groups at the 3-position. The compound demonstrates high susceptibility to nucleophilic attack, particularly at the aldehyde carbon, while maintaining the intrinsic electrophilic character of the indole ring system [1] [2].

The nucleophilic reactivity of 5-methyl-1H-indole-3-carbaldehyde is significantly enhanced by the presence of the formyl group, which acts as a strong electron-withdrawing substituent. This electronic effect increases the electrophilicity of the carbonyl carbon, making it highly reactive toward various nucleophiles [3] [4]. The methyl substituent at the 5-position provides moderate electron-donating effects, partially offsetting the electron-withdrawing nature of the aldehyde group while maintaining overall reactivity [1] [2].

Nucleophilic Attack Mechanisms

The primary site of nucleophilic attack occurs at the carbonyl carbon of the aldehyde group, following typical addition-elimination mechanisms. Primary and secondary amines readily undergo nucleophilic addition, forming carbinolamine intermediates that subsequently eliminate water to yield imine derivatives [5] [6]. The reaction proceeds through a tetrahedral intermediate, with the rate-determining step being the elimination of water under acidic conditions or the initial nucleophilic attack under basic conditions [7].

Oxygen nucleophiles, including alcohols and phenols, also react readily with the aldehyde functionality. These reactions typically require acid catalysis to activate the carbonyl group and proceed through similar addition-elimination pathways [3]. The resulting hemiacetal or acetal products demonstrate varying stability depending on the nature of the nucleophile and reaction conditions.

Electrophilic Substitution Pathways

The indole ring system in 5-methyl-1H-indole-3-carbaldehyde retains its characteristic π-electron richness despite the presence of the electron-withdrawing aldehyde group. Electrophilic aromatic substitution reactions occur preferentially at the C-2 position of the indole ring, following the general reactivity pattern of 3-substituted indoles [8] [3] [4].

The nucleophilicity parameters for related indole derivatives indicate that the presence of the aldehyde group significantly reduces the overall nucleophilic character of the indole ring. However, the compound maintains sufficient electron density to participate in electrophilic substitution reactions under appropriate conditions [1] [2]. The methyl group at the 5-position provides additional electron density, enhancing the nucleophilicity of the benzene ring and directing electrophilic attack to the ortho and para positions relative to the methyl substituent [9].

Reaction Conditions and Selectivity

The regioselectivity of nucleophilic and electrophilic reactions depends heavily on the reaction conditions and the nature of the attacking species. Under acidic conditions, the aldehyde group becomes more electrophilic, favoring nucleophilic attack at the carbonyl carbon. Conversely, under basic conditions, the indole nitrogen may be deprotonated, increasing the electron density of the aromatic system and promoting electrophilic substitution reactions [4] [10].

Temperature and solvent effects play crucial roles in determining reaction pathways and selectivity. Polar protic solvents tend to favor nucleophilic addition to the aldehyde group, while aprotic solvents may promote electrophilic substitution at the indole ring [5] [7]. The choice of catalyst can also significantly influence the reaction outcome, with Lewis acids typically promoting electrophilic substitution and Brønsted acids favoring nucleophilic addition reactions.

| Reaction Type | Reactivity | Regioselectivity | Yield Range (%) | Typical Conditions |

|---|---|---|---|---|

| Nucleophilic Attack at C-3 | High | C-3 selective | 70-95 | Mild acidic/basic |

| Electrophilic Substitution at C-3 | Moderate | C-3 selective | 60-85 | Lewis acid catalyst |

| Aldol Condensation | High | C-3 selective | 75-90 | Basic conditions |

| Knoevenagel Condensation | High | C-3 selective | 80-95 | Acid/base catalyst |

| Vilsmeier-Haack Formylation | High | C-3 selective | 65-85 | DMF/POCl₃ |

| Friedel-Crafts Acylation | High | C-3 selective | 70-90 | Lewis acid catalyst |

Schiff Base Formation and Coordination Chemistry

Schiff base formation represents one of the most important and well-studied reactions of 5-methyl-1H-indole-3-carbaldehyde. The compound readily condenses with various primary amines to form stable imine linkages, creating a diverse array of Schiff base derivatives with significant biological and coordination chemistry applications [5] [6] [11].

The condensation reaction between 5-methyl-1H-indole-3-carbaldehyde and primary amines follows the classical mechanism of Schiff base formation. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of water to yield the characteristic carbon-nitrogen double bond [5] [6]. The reaction is typically conducted in alcoholic solvents such as ethanol or methanol, with the elimination of water driving the equilibrium toward product formation.

Mechanistic Aspects of Schiff Base Formation

The mechanism of Schiff base formation involves several discrete steps that can be influenced by reaction conditions. Initial nucleophilic attack by the amine nitrogen on the electrophilic carbonyl carbon forms a tetrahedral carbinolamine intermediate. This intermediate undergoes protonation at the oxygen atom, followed by elimination of water to generate the imine product [7]. The reaction is generally reversible, but the equilibrium can be shifted toward product formation by removing water or using excess amine.

The rate of Schiff base formation depends on several factors, including the basicity of the amine, the electrophilicity of the aldehyde, and the reaction conditions. Primary aromatic amines typically react more slowly than aliphatic amines due to their reduced basicity, but the resulting Schiff bases are often more stable due to extended conjugation [5] [6].

Amino Acid Derivatives

The reaction of 5-methyl-1H-indole-3-carbaldehyde with amino acids represents a particularly important class of Schiff base formation. These reactions have been extensively studied due to the biological relevance of the resulting compounds. The condensation with amino acids such as valine, threonine, and phenylalanine proceeds smoothly in the presence of base catalysts, yielding Schiff bases that retain the carboxylic acid functionality [6].

The infrared spectroscopy of amino acid-derived Schiff bases shows characteristic absorption bands at 1629-1635 cm⁻¹ corresponding to the carbon-nitrogen double bond stretch. The disappearance of the aldehyde carbonyl stretch and the amino group stretches confirms the formation of the imine linkage [6]. These compounds demonstrate significant antimicrobial activity, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Heterocyclic Amine Derivatives

The condensation of 5-methyl-1H-indole-3-carbaldehyde with heterocyclic amines produces Schiff bases with enhanced biological activity and coordination properties. The reaction with aminothiazoles, aminopyridines, and other heterocyclic amines proceeds under mild conditions, typically requiring only heating in alcoholic solvents [7]. The resulting compounds often exhibit improved stability compared to their aliphatic counterparts due to the extended conjugation and resonance stabilization.

| Amine Type | Formation Conditions | Yield (%) | Stability | Characterization |

|---|---|---|---|---|

| Primary aromatic amines | Reflux in ethanol | 85-95 | High | IR: 1620-1640 cm⁻¹ |

| Primary aliphatic amines | Room temperature | 70-85 | Moderate | IR: 1630-1650 cm⁻¹ |

| Amino acids | Alkaline conditions | 80-90 | High | IR: 1629-1635 cm⁻¹ |

| Heterocyclic amines | Acid catalysis | 75-90 | High | IR: 1620-1640 cm⁻¹ |

| Diamines | Controlled temperature | 80-95 | High | IR: 1620-1640 cm⁻¹ |

| Hydrazines | Mild acidic conditions | 75-85 | Moderate | IR: 1620-1640 cm⁻¹ |

Synthesis of Metal Complexes (Zinc, Copper, Nickel)

The Schiff base derivatives of 5-methyl-1H-indole-3-carbaldehyde serve as versatile ligands for the synthesis of transition metal complexes. The coordination chemistry of these ligands with zinc, copper, and nickel ions has been extensively investigated, yielding complexes with diverse structural motifs and applications [12] [11] [13].

Zinc Complexes

Zinc(II) complexes of 5-methyl-1H-indole-3-carbaldehyde-derived Schiff bases typically adopt tetrahedral geometries due to the d¹⁰ electronic configuration of the zinc ion. The synthesis of these complexes involves the reaction of zinc salts with the preformed Schiff base ligands in alcoholic solvents [14] [15]. The resulting complexes demonstrate excellent stability and have been successfully utilized in catalytic applications.

The coordination mode of the Schiff base ligands in zinc complexes primarily involves the nitrogen atom of the imine group, with additional coordination sites occupied by solvent molecules or counterions. The 1:2 metal-to-ligand stoichiometry is commonly observed, resulting in complexes with the general formula [Zn(L)₂X₂], where L represents the Schiff base ligand and X represents the counterion [14] [15].

Spectroscopic characterization of zinc complexes reveals characteristic shifts in the imine stretching frequency upon coordination. The C=N stretch typically shifts to lower frequencies (1600-1620 cm⁻¹) compared to the free ligand, indicating coordination through the nitrogen atom [11]. Electronic absorption spectroscopy shows ligand-to-metal charge transfer bands in the UV-visible region, confirming the coordination of the Schiff base ligands.

Copper Complexes

Copper(II) complexes of 5-methyl-1H-indole-3-carbaldehyde Schiff bases exhibit diverse structural arrangements, including square planar, tetrahedral, and octahedral geometries. The d⁹ electronic configuration of copper(II) often leads to Jahn-Teller distortion, resulting in unique structural and magnetic properties [12] [16] [13].

The synthesis of copper complexes typically involves the reaction of copper salts with Schiff base ligands in the presence of base to facilitate deprotonation of the indole nitrogen. The resulting complexes often demonstrate enhanced stability compared to their zinc counterparts due to the stronger metal-ligand interactions characteristic of copper(II) [16] [17].

Copper complexes frequently adopt bidentate coordination modes, with the Schiff base ligands coordinating through both the imine nitrogen and the deprotonated indole nitrogen. This chelation results in the formation of five-membered rings that provide additional stability to the complexes. The electronic properties of copper complexes make them particularly suitable for catalytic applications, including C-H functionalization and cross-coupling reactions [16] [17].

Nickel Complexes

Nickel(II) complexes of 5-methyl-1H-indole-3-carbaldehyde Schiff bases typically exhibit octahedral geometries, accommodating six coordination sites around the metal center. The synthesis of these complexes follows similar procedures to those used for copper and zinc complexes, involving the reaction of nickel salts with Schiff base ligands under controlled conditions [18] [13].

The coordination behavior of nickel complexes often involves bidentate chelation through the imine nitrogen and the indole nitrogen, similar to copper complexes. However, the larger coordination sphere of nickel allows for the accommodation of additional ligands, including solvent molecules or bridging groups in polynuclear complexes [13].

Magnetic susceptibility measurements of nickel complexes reveal paramagnetic behavior consistent with the d⁸ electronic configuration. The magnetic moments typically range from 2.8 to 3.2 Bohr magnetons, indicating high-spin octahedral configurations [13]. These magnetic properties, combined with the structural versatility of the complexes, make them attractive for applications in magnetic materials and catalysis.

| Metal Ion | Complex Type | Coordination Mode | Stoichiometry | Stability | Applications |

|---|---|---|---|---|---|

| Zn(II) | Tetrahedral | Monodentate (N) | 1:2 (M:L) | High | Catalysis |

| Cu(II) | Square planar/Octahedral | Bidentate (N,O) | 1:2 (M:L) | Very High | Antimicrobial |

| Ni(II) | Octahedral | Bidentate (N,O) | 1:2 (M:L) | High | Catalysis |

| Co(II) | Octahedral | Bidentate (N,O) | 1:2 (M:L) | High | Magnetic materials |

| Hg(II) | Tetrahedral | Monodentate (N) | 1:1 (M:L) | Moderate | Sensing |

| Pd(II) | Square planar | Bidentate (N,O) | 1:1 (M:L) | High | Catalysis |

Applications in Heterocyclic Chemistry

The versatile reactivity of 5-methyl-1H-indole-3-carbaldehyde makes it an invaluable building block for the construction of diverse heterocyclic systems. The compound participates in numerous cyclization reactions, multicomponent processes, and cascade transformations that lead to complex polycyclic structures with significant biological and pharmaceutical potential [10] [19] [20].

Construction of Polycyclic Indole Derivatives

The construction of polycyclic indole derivatives represents one of the most important applications of 5-methyl-1H-indole-3-carbaldehyde in heterocyclic chemistry. These transformations typically involve the formation of additional rings fused to the indole core, creating scaffolds that are prevalent in natural products and pharmaceutical compounds [21] [22] [23].

Cyclization Reactions

The aldehyde functionality of 5-methyl-1H-indole-3-carbaldehyde serves as an excellent electrophilic partner in various cyclization reactions. Intramolecular cyclizations can be achieved through the formation of carbon-carbon or carbon-nitrogen bonds, leading to the construction of fused ring systems. The Friedel-Crafts alkylation strategy has been successfully employed to create 3,4-fused and 4,5-fused indole derivatives through intramolecular dehydrative processes [24].

These cyclization reactions often proceed through cationic intermediates generated by the activation of the aldehyde group with Lewis acids. The high nucleophilicity of the indole ring system facilitates the intramolecular attack, resulting in the formation of polycyclic structures with high regioselectivity [25] [23]. The reaction conditions can be optimized to favor specific regioisomers, allowing for the selective synthesis of different polycyclic frameworks.

Annulation Reactions

Annulation reactions involving 5-methyl-1H-indole-3-carbaldehyde provide efficient routes to polycyclic indole derivatives through the formation of multiple bonds in a single transformation. The [8+2] cycloaddition reactions with azaheptafulvenes and arynes have been developed to create cyclohepta[b]indoles in excellent yields [22]. These reactions demonstrate the ability of the indole aldehyde to participate in complex bond-forming processes that would be difficult to achieve through conventional stepwise approaches.

The tandem nature of these annulation reactions allows for the rapid construction of molecular complexity from simple starting materials. The reaction mechanisms typically involve the initial formation of a reactive intermediate through the interaction of the aldehyde group with the reaction partner, followed by cyclization and rearrangement processes that lead to the final polycyclic products [22].

Cascade Transformations

Cascade transformations represent particularly elegant approaches to polycyclic indole synthesis, allowing multiple bond-forming events to occur in a single reaction vessel. The aldehyde group of 5-methyl-1H-indole-3-carbaldehyde can initiate cascade processes through various mechanisms, including nucleophilic addition, electrophilic substitution, and cyclization reactions [23].

The carbene-catalyzed asymmetric Friedel-Crafts alkylation-annulation reactions exemplify the power of cascade transformations in constructing complex indole-fused polycyclic scaffolds. These reactions proceed through α,β-unsaturated acyl azolium intermediates that undergo multiple bond-forming events to create highly functionalized products with excellent stereoselectivity [23].

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) involving 5-methyl-1H-indole-3-carbaldehyde provide efficient and atom-economical approaches to complex heterocyclic systems. These reactions combine three or more reactants in a single transformation, creating multiple bonds and generating molecular complexity with high efficiency [19] [20] [26].

Three-Component Reactions

The participation of 5-methyl-1H-indole-3-carbaldehyde in three-component reactions has been extensively studied, with particular focus on reactions involving the indole aldehyde, active methylene compounds, and various nucleophiles. These reactions typically proceed through initial condensation between the aldehyde and the active methylene component, followed by nucleophilic attack and cyclization to form the final heterocyclic products [20].

The reaction conditions for three-component transformations are typically mild, often requiring only heating in protic solvents with base catalysis. The use of triethylamine as a catalyst has proven particularly effective, promoting both the initial condensation and the subsequent cyclization steps [20]. The products of these reactions include chromene derivatives, pyran systems, and various nitrogen-containing heterocycles that demonstrate significant biological activity.

Alkaloid Synthesis

The modular assembly of indole alkaloids through multicomponent reactions represents a particularly important application of 5-methyl-1H-indole-3-carbaldehyde. The reaction with formaldehyde and glycine methyl ester provides access to γ-tetrahydrocarboline scaffolds, which are key structural motifs in numerous natural products [19].

The mechanism of alkaloid formation involves a complex cascade of alkylamination reactions that culminate in the formation of the tetrahydrocarboline ring system. The process includes multiple C-H functionalization events and the formation of C(sp³)-C(sp³) bonds that are challenging to achieve through conventional methods. The reaction demonstrates remarkable efficiency, with yields reaching 92% for the formation of complex alkaloid structures [19].

Atom-Economic Processes

The multicomponent reactions involving 5-methyl-1H-indole-3-carbaldehyde are characterized by high atom economy, with most atoms from the starting materials being incorporated into the final products. This efficiency is particularly important from both economic and environmental perspectives, as it minimizes waste generation and reduces the need for protecting group manipulations [26].

The one-pot nature of these transformations eliminates the need for isolation and purification of intermediates, further enhancing the overall efficiency of the synthetic process. The reaction conditions are typically mild and compatible with a wide range of functional groups, allowing for the incorporation of diverse structural motifs into the final products [20] [26].

| Product Type | Reaction Type | Yield (%) | Selectivity | Biological Activity |

|---|---|---|---|---|

| Polycyclic indole derivatives | Cyclization reactions | 70-90 | High | Anticancer |

| Pyran derivatives | Multicomponent reactions | 75-85 | Moderate | Antimicrobial |

| Quinoline derivatives | Annulation reactions | 65-80 | High | Antioxidant |

| Thiazole derivatives | Condensation reactions | 70-85 | High | Antifungal |

| Carbazole derivatives | Oxidative coupling | 60-75 | Moderate | Photodynamic |

| Tetrahydrocarboline | Pictet-Spengler reaction | 80-92 | High | Neurological |

The synthetic utility of 5-methyl-1H-indole-3-carbaldehyde in heterocyclic chemistry extends beyond simple cyclization reactions to include complex multicomponent processes that provide access to diverse structural motifs. The compound's ability to participate in both nucleophilic and electrophilic processes makes it a versatile building block for the construction of biologically active heterocyclic systems [27] [28].

| Reaction Components | Product | Conditions | Yield (%) | Atom Economy |

|---|---|---|---|---|

| Indole + Aldehyde + Amine | Tetrahydrocarboline | DMF, 80°C | 85-92 | High |

| Indole + Malononitrile + Ketone | Chromene derivatives | EtOH, reflux | 70-85 | High |

| Indole + Formaldehyde + Glycine | Alkaloid scaffolds | DMF, air, rt | 80-90 | Very High |

| Indole + Diamine + Carbonyl | Bis-indole compounds | EtOH, catalyst | 75-90 | High |

| Indole + Resorcinol + Nitrile | Coumarin derivatives | Base, heating | 65-80 | Moderate |

| Indole + Alkyne + Amine | Pyrroloindoles | Metal catalyst | 70-85 | High |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant